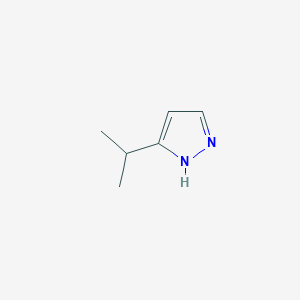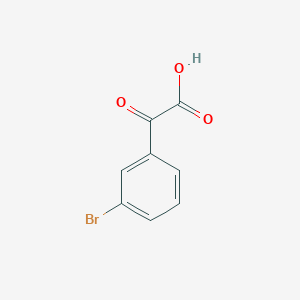![molecular formula C12H14INO B1357166 Benzonitrile, 4-[(5-iodopentyl)oxy]- CAS No. 147983-19-5](/img/structure/B1357166.png)
Benzonitrile, 4-[(5-iodopentyl)oxy]-
Vue d'ensemble
Description
“Benzonitrile, 4-[(5-iodopentyl)oxy]-” is a chemical compound with the molecular formula C12H14INO . It is also known as "4-(5-Iodopentyloxy)benzonitrile" .
Molecular Structure Analysis
The molecular structure of “Benzonitrile, 4-[(5-iodopentyl)oxy]-” consists of 12 carbon atoms, 14 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom . The molecular weight is 315.15 .Applications De Recherche Scientifique
Electrolyte Additive in High Voltage Lithium Ion Batteries
Benzonitrile derivatives, specifically 4-(Trifluoromethyl)-benzonitrile (4-TB), have been explored as novel electrolyte additives in high voltage lithium-ion batteries. Studies show that 4-TB significantly enhances the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to improved initial capacity and retention after numerous cycles. This additive forms a low-impedance protective film on the cathode, preventing electrolyte oxidation and manganese dissolution, thereby improving battery performance (Huang et al., 2014).
Continuous Flow Iodination in Organic Synthesis
The iodination of benzonitrile derivatives through continuous flow conditions is an area of interest in organic synthesis. For instance, the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation followed by treatment with iodine has been developed. This method demonstrates the reliable formation of specific regioisomers, highlighting its potential in organic chemical synthesis (Dunn et al., 2018).
Corrosion Inhibition for Mild Steel
Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) are effective as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibition performance, with PANB showing superior effectiveness. Their mechanism involves mixed-type inhibition and adsorption following Langmuir's isotherm. Both experimental studies and computational simulations support these findings (Chaouiki et al., 2018).
Photolytic Studies
Photolysis studies of benzonitrile derivatives have been conducted to understand their behavior under specific conditions. For example, the photolysis of 4-phenyl-1,3,2-oxathiazolylio-5-oxide in ethanol leads to the formation of benzonitrile and ethyl phenylglyoxylate, with evidence pointing towards specific intermediates in the reaction pathway (Holm et al., 1976).
Synthesis of Hyperbranched Epoxide-Amine Adducts
Benzonitrile derivatives are used in the synthesis of hyperbranched epoxide-amine adducts. A study demonstrated the synthesis of these adducts using a one-pot microwave-assisted reaction, showcasing the potential of benzonitrile derivatives in creating complex organic compounds (Theis et al., 2009).
Mitochondrial Uncoupling Studies
Benzonitrile derivatives have been investigated for their ability to uncouple oxidative phosphorylation in rat-liver mitochondria. Their effects were compared to other compounds, revealing insights into their biological activity and interaction with cellular processes (Parker, 1965).
Safety and Hazards
The safety data sheet (SDS) for “Benzonitrile, 4-[(5-iodopentyl)oxy]-” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propriétés
IUPAC Name |
4-(5-iodopentoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVJOICPNUFZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583293 | |
| Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 4-[(5-iodopentyl)oxy]- | |
CAS RN |
147983-19-5 | |
| Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


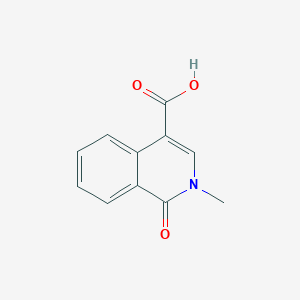

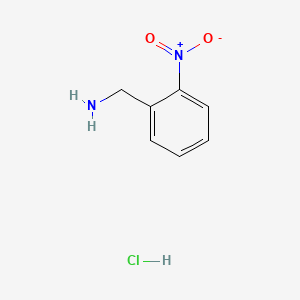

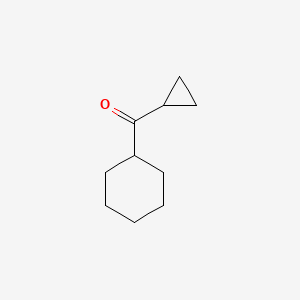


![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)



